molecular formula C14H14O3 B6379466 4-(4-Hydroxymethylphenyl)-2-methoxyphenol, 95% CAS No. 1262000-76-9

4-(4-Hydroxymethylphenyl)-2-methoxyphenol, 95%

Cat. No. B6379466
CAS RN: 1262000-76-9
M. Wt: 230.26 g/mol
InChI Key: KPRYGXGKYHPNKT-UHFFFAOYSA-N
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Description

4-(4-Hydroxymethylphenyl)-2-methoxyphenol, 95% (hereafter referred to as 4-MMP) is a phenolic compound with a wide range of applications in the scientific research field. It is a versatile reagent that can be used in synthesis, biochemical, and physiological studies. It is an important building block for many compounds and has been used in the synthesis of various drugs and other compounds.

Mechanism of Action

The mechanism of action of 4-MMP is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also thought to interact with other molecules and proteins, such as G-proteins, to modulate their activity.
Biochemical and Physiological Effects
4-MMP has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, and to interact with other molecules and proteins, such as G-proteins, to modulate their activity. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

4-MMP has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is available in high yields. Additionally, it is relatively inexpensive compared to other compounds. However, it is relatively unstable and can be easily oxidized by air and light. Additionally, it is not soluble in water and must be dissolved in organic solvents.

Future Directions

Given the wide range of applications of 4-MMP, there are a number of potential future directions for research. One possible direction is to investigate the mechanism of action of 4-MMP in more detail. Additionally, further research could be conducted on the biochemical and physiological effects of 4-MMP, as well as its potential use in the synthesis of other compounds and materials. Finally, further research could be conducted on the stability and solubility of 4-MMP in order to improve its usability in lab experiments.

Synthesis Methods

The synthesis of 4-MMP is a relatively straightforward process that involves the reaction of 4-hydroxymethylphenol with 2-methoxybenzaldehyde. The reaction is conducted in a basic medium such as sodium carbonate and is usually carried out at room temperature. The resulting product is a white solid with a melting point of 130-134°C. The yield of the reaction is usually high, with yields of up to 95% being reported.

Scientific Research Applications

4-MMP has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various drugs and other compounds. It has also been used in the synthesis of polymers and other materials, as well as in the study of enzyme kinetics and other biochemical processes. It can also be used as a catalyst in the synthesis of organic compounds.

properties

IUPAC Name

4-[4-(hydroxymethyl)phenyl]-2-methoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O3/c1-17-14-8-12(6-7-13(14)16)11-4-2-10(9-15)3-5-11/h2-8,15-16H,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGXGKYHPNKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC=C(C=C2)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50685467
Record name 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Hydroxymethylphenyl)-2-methoxyphenol

CAS RN

1262000-76-9
Record name 4'-(Hydroxymethyl)-3-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50685467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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